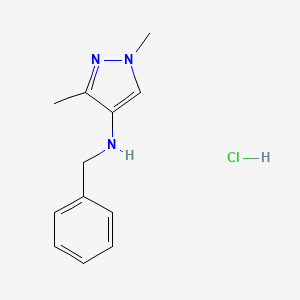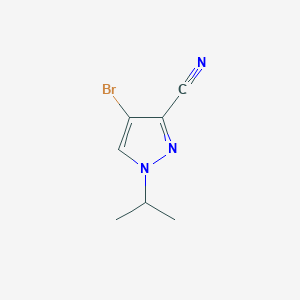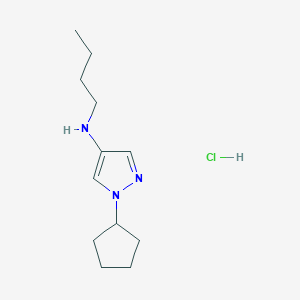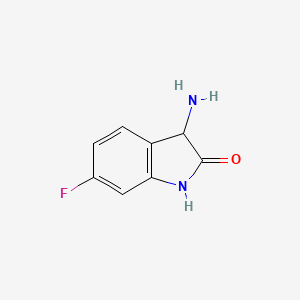
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position, and two methyl groups at the third position of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylhydrazine with 1,3-dimethyl-2-propen-1-one under acidic conditions to form the pyrazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazoles with various functional groups.
Scientific Research Applications
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure allows it to mimic natural substrates, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1,3-dimethylpyrazole: Lacks the amine group, resulting in different reactivity and applications.
1,3-dimethylpyrazol-4-amine: Lacks the benzyl group, affecting its binding properties and biological activity.
N-benzylpyrazol-4-amine: Lacks the methyl groups, leading to variations in chemical stability and reactivity.
Uniqueness
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride is unique due to the combination of benzyl, methyl, and amine groups, which confer specific chemical and biological properties. This uniqueness makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-12(9-15(2)14-10)13-8-11-6-4-3-5-7-11;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
JBZRHPLKWLTHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12226605.png)


![2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12226619.png)
![4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12226629.png)
![10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12226630.png)
![1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12226632.png)
![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B12226643.png)
![2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B12226647.png)
![4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12226648.png)
![2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B12226651.png)
![N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12226652.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226662.png)
